6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylnaltrexone bromide is a medication that acts as a peripherally acting μ-opioid receptor antagonist. It is primarily used to reverse some of the side effects of opioid drugs, such as constipation, without significantly affecting pain relief or precipitating withdrawals . Methylnaltrexone bromide is a quaternary ammonium cation, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system .
Preparation Methods
Methylnaltrexone bromide can be synthesized using various methods. One common method involves using naltrexone hydrochloride as the starting material. The process includes steps such as hydroxyl protection, bromomethylation, and deprotection to yield methylnaltrexone bromide . Another method involves acetylation of methylnaltrexone, followed by bromination . These methods are designed to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Methylnaltrexone bromide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can affect the ketone group in the structure.
Substitution: Bromination is a key substitution reaction used in its synthesis.
Common reagents used in these reactions include bromine for bromination and various protecting groups for hydroxyl protection . The major products formed from these reactions are intermediates that lead to the final methylnaltrexone bromide compound .
Scientific Research Applications
Methylnaltrexone bromide has a wide range of scientific research applications:
Chemistry: It is used to study the interactions of opioid receptors and their antagonists.
Biology: It helps in understanding the peripheral effects of opioids on the gastrointestinal tract.
Medicine: It is used to treat opioid-induced constipation in patients with chronic non-cancer pain.
Mechanism of Action
Methylnaltrexone bromide works by blocking the μ-opioid receptors in the gastrointestinal tract. This prevents opioids from binding to these receptors, thereby reducing constipation without affecting the central analgesic effects of opioids . The compound’s quaternary ammonium structure prevents it from crossing the blood-brain barrier, ensuring its action is limited to the peripheral nervous system .
Comparison with Similar Compounds
Methylnaltrexone bromide is unique compared to other opioid receptor antagonists due to its inability to cross the blood-brain barrier. Similar compounds include:
Naltrexone: Unlike methylnaltrexone bromide, naltrexone can cross the blood-brain barrier and is used to treat opioid and alcohol dependence.
Naloxone: Another opioid antagonist that can cross the blood-brain barrier and is used to reverse opioid overdoses.
Methylnaltrexone bromide’s peripheral action makes it particularly useful for treating opioid-induced constipation without affecting pain relief .
Properties
CAS No. |
101030-77-7 |
---|---|
Molecular Formula |
C21H16O |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
6-oxahexacyclo[12.6.2.02,9.05,7.011,21.018,22]docosa-1(21),2(9),10,12,14(22),15,17,19-octaene |
InChI |
InChI=1S/C21H16O/c1-2-12-4-5-14-10-15-11-19-18(22-19)9-8-16(15)17-7-6-13(3-1)20(12)21(14)17/h1-7,10,18-19H,8-9,11H2 |
InChI Key |
GXPGBCCQKKYQHP-UHFFFAOYSA-N |
SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Canonical SMILES |
C1CC2=C(CC3C1O3)C=C4C=CC5=C6C4=C2C=CC6=CC=C5 |
Synonyms |
8,9,10,11-Tetrahydro-8,9-epoxy-7H-cyclohepta[a]pyrene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.